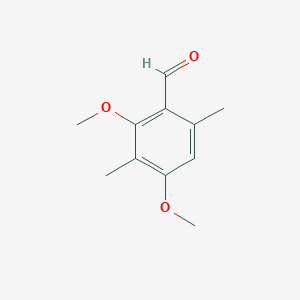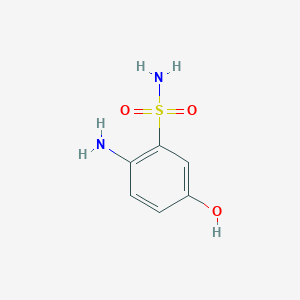
2-Amino-5-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-hydroxybenzenesulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers . This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxybenzenesulfonamide typically involves the reaction of 2-Amino-5-hydroxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as transition metals can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-hydroxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinamide and sulfenamide derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis.
Uniqueness
2-Amino-5-hydroxybenzenesulfonamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for a broader range of chemical reactions and applications compared to other sulfonamides .
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-amino-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) |
InChI Key |
BVQKIWQHLVATGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


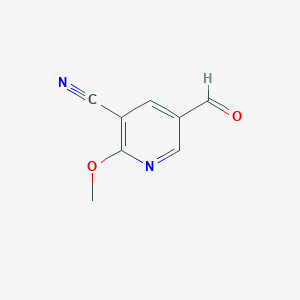

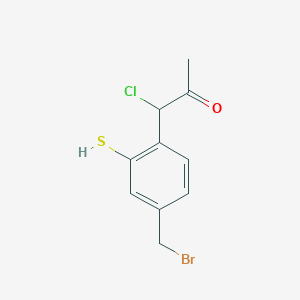
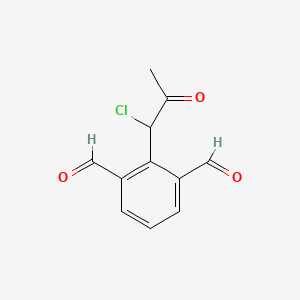

![7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)






